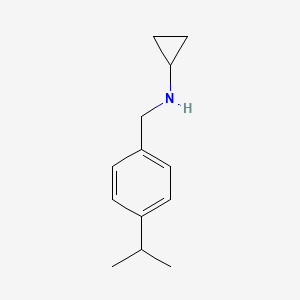
N-(4-isopropylbenzyl)cyclopropanamine
Descripción general
Descripción
“N-(4-isopropylbenzyl)cyclopropanamine” is a chemical compound with the molecular formula C13H19N . It has a molecular weight of 189.3 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “N-(4-isopropylbenzyl)cyclopropanamine” consists of a cyclopropane ring attached to a benzyl group that is substituted with an isopropyl group .Physical And Chemical Properties Analysis
“N-(4-isopropylbenzyl)cyclopropanamine” is a solid at room temperature . Its InChI code is 1S/C13H19N.ClH/c1-10(2)12-5-3-11(4-6-12)9-14-13-7-8-13;/h3-6,10,13-14H,7-9H2,1-2H3;1H .Aplicaciones Científicas De Investigación
Enzymatic Activity and Therapeutic Potential
- Lysine-Specific Demethylase Inhibition: Cyclopropanamine compounds, including N-(4-isopropylbenzyl)cyclopropanamine, have been explored for their ability to inhibit lysine-specific demethylase 1 (LSD1). This inhibition is linked to potential therapeutic applications for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Chemical Reactions and Interactions
- Oxidation of Cyclopropylamines: Studies on the oxidation of cyclopropylamines, including those structurally similar to N-(4-isopropylbenzyl)cyclopropanamine, have been conducted to understand their interactions with enzymes like horseradish peroxidase. This research helps in comprehending the chemical pathways and potential applications of cyclopropylamines (C. L. Shaffer, M. Morton, R. Hanzlik, 2001).
Synthesis and Applications in Drug Design
Synthesis Techniques
Efficient methods for the synthesis of cyclopropanamine derivatives have been developed. This includes the synthesis of trifluoromethyl)cyclopropanamine, showcasing the versatility in generating various derivatives for potential applications in drug design (A. V. Bezdudny et al., 2011).
Biological Activity of Derivatives
The synthesis and bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds have been explored, indicating potential applications in agriculture (as herbicides and fungicides) and possibly in pharmaceuticals (L. Tian et al., 2009).
Biochemical Pharmacology and Enzymatic Studies
- Cyclopropane in Drug Molecules: The cyclopropyl fragment, a key component in N-(4-isopropylbenzyl)cyclopropanamine, is increasingly used in drug development due to its unique chemical properties. Its inclusion in drug molecules can enhance potency and reduce off-target effects (T. Talele, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(2)12-5-3-11(4-6-12)9-14-13-7-8-13/h3-6,10,13-14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMZIHWYZATVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406025 | |
| Record name | N-(4-isopropylbenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylbenzyl)cyclopropanamine | |
CAS RN |
848658-77-5 | |
| Record name | N-(4-isopropylbenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




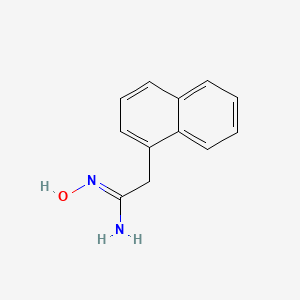
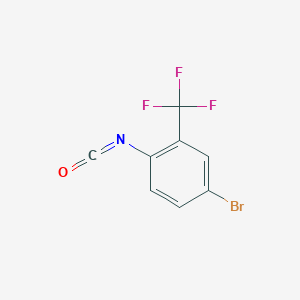
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

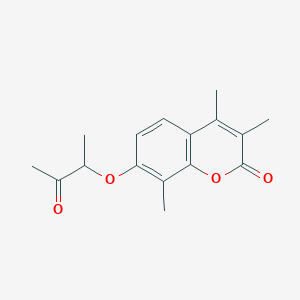
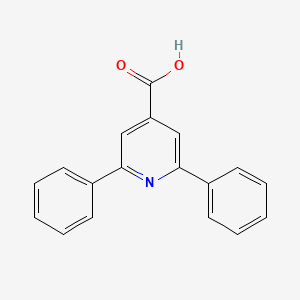
![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)
![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)
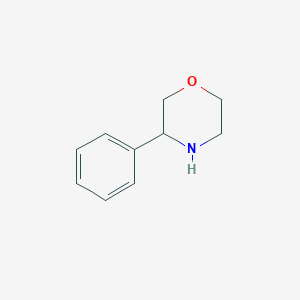
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)